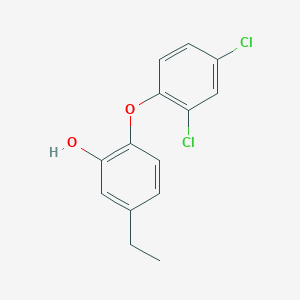

2-(2,4-Dichlorophenoxy)-5-ethylphenol

Description

2-(2,4-Dichlorophenoxy)-5-ethylphenol is a synthetic phenolic compound characterized by a dichlorophenoxy group at position 2 and an ethyl substituent at position 5 of the phenol ring. Its molecular formula is C₁₄H₁₁Cl₂O₂, with a molecular weight of 291.14 g/mol.

Properties

Molecular Formula |

C14H12Cl2O2 |

|---|---|

Molecular Weight |

283.1 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-5-ethylphenol |

InChI |

InChI=1S/C14H12Cl2O2/c1-2-9-3-5-14(12(17)7-9)18-13-6-4-10(15)8-11(13)16/h3-8,17H,2H2,1H3 |

InChI Key |

UUSUFMSMUYHSBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound shares a core 2-(2,4-dichlorophenoxy)phenol backbone with several derivatives, differing in substituents at position 3. Key analogues include:

Key Structural and Functional Differences

- Substituent Effects: Ethyl group (target compound): Smaller and less sterically hindered than JPJ’s phenylethyl or JPL’s cyclohexadienylmethyl groups. This may enhance membrane permeability but reduce target-binding affinity compared to bulkier analogues . Acetic acid (2,4-D): Ionizable carboxyl group enhances water solubility and systemic herbicidal activity but increases environmental persistence and carcinogenic risk .

- Biological Activity: JPJ and 8PC demonstrate potent inhibition of InhA, a key enzyme in mycobacterial fatty acid biosynthesis, with IC₅₀ values in the µM range . 2,4-D is a classic auxin mimic, inducing uncontrolled growth in broadleaf plants, but its carcinogenicity (linked to lung cancer in animals) limits its use . The ethyl group in the target compound may offer intermediate lipophilicity, balancing bioavailability and metabolic stability compared to polar (2,4-D) or highly hydrophobic (JPJ) analogues.

- Toxicity and Safety: 2,4-D is classified as a carcinogen (IARC Group 2B) and reproductive hazard .

Research Findings and Implications

Enzyme Inhibition and Drug Development

Herbicidal Activity

- 2,4-D remains a benchmark herbicide, but its environmental and health risks drive demand for safer alternatives. The ethylphenol derivative’s reduced ionizability may decrease soil persistence, though efficacy studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.